molecular formula C12H14N2O4 B14127287 2-Cyanoethyl (3,5-dimethoxyphenyl)carbamate CAS No. 89078-33-1

2-Cyanoethyl (3,5-dimethoxyphenyl)carbamate

Cat. No.: B14127287
CAS No.: 89078-33-1
M. Wt: 250.25 g/mol
InChI Key: HUFXGEVDRBDJCE-UHFFFAOYSA-N
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Description

2-Cyanoethyl (3,5-dimethoxyphenyl)carbamate is an organic compound with the molecular formula C12H14N2O4 It is known for its unique chemical structure, which includes a cyanoethyl group and a dimethoxyphenyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoethyl (3,5-dimethoxyphenyl)carbamate typically involves the reaction of 3,5-dimethoxyaniline with cyanoethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethyl (3,5-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

2-Cyanoethyl (3,5-dimethoxyphenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyanoethyl (3,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The cyanoethyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyanoethyl (3,5-dimethylphenyl)carbamate
  • 2-Cyanoethyl (3,5-dihydroxyphenyl)carbamate
  • 2-Cyanoethyl (3,5-dichlorophenyl)carbamate

Uniqueness

2-Cyanoethyl (3,5-dimethoxyphenyl)carbamate is unique due to the presence of methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and industrial applications .

Properties

CAS No.

89078-33-1

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

2-cyanoethyl N-(3,5-dimethoxyphenyl)carbamate

InChI

InChI=1S/C12H14N2O4/c1-16-10-6-9(7-11(8-10)17-2)14-12(15)18-5-3-4-13/h6-8H,3,5H2,1-2H3,(H,14,15)

InChI Key

HUFXGEVDRBDJCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)OCCC#N)OC

Origin of Product

United States

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